1-Methyl-3-[(3-methylquinoxalin-2-yl)methyl]imidazolidine-2,4-dione
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Overview
Description
1-Methyl-3-[(3-methylquinoxalin-2-yl)methyl]imidazolidine-2,4-dione is a complex organic compound that belongs to the class of imidazolidine-2,4-dione derivatives. This compound is characterized by the presence of a quinoxaline moiety, which is known for its diverse biological activities. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-3-[(3-methylquinoxalin-2-yl)methyl]imidazolidine-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoxaline Moiety: The quinoxaline ring is synthesized through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.
Alkylation: The quinoxaline derivative is then alkylated using methyl iodide in the presence of a base such as potassium carbonate.
Formation of Imidazolidine-2,4-dione: The final step involves the cyclization of the alkylated quinoxaline derivative with urea or a urea derivative under reflux conditions to form the imidazolidine-2,4-dione ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-3-[(3-methylquinoxalin-2-yl)methyl]imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the quinoxaline moiety, where halogenated derivatives can be formed using halogenating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) in the presence of a catalyst.
Major Products
Oxidation: Formation of quinoxaline N-oxides.
Reduction: Formation of reduced quinoxaline derivatives.
Substitution: Formation of halogenated quinoxaline derivatives.
Scientific Research Applications
1-Methyl-3-[(3-methylquinoxalin-2-yl)methyl]imidazolidine-2,4-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential antimicrobial, anticancer, and anti-inflammatory properties.
Pharmacology: It is investigated for its ability to interact with various biological targets, including enzymes and receptors.
Industrial Chemistry: The compound is used as an intermediate in the synthesis of other biologically active molecules.
Mechanism of Action
The mechanism of action of 1-Methyl-3-[(3-methylquinoxalin-2-yl)methyl]imidazolidine-2,4-dione involves its interaction with specific molecular targets. The quinoxaline moiety is known to bind to DNA and proteins, thereby affecting cellular processes. The imidazolidine-2,4-dione ring can interact with enzymes, inhibiting their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline Derivatives: Compounds like 2-methylquinoxaline and 3-methylquinoxaline share structural similarities.
Imidazolidine-2,4-dione Derivatives: Compounds such as 1-methylimidazolidine-2,4-dione and 3-methylimidazolidine-2,4-dione are structurally related.
Uniqueness
1-Methyl-3-[(3-methylquinoxalin-2-yl)methyl]imidazolidine-2,4-dione is unique due to the combination of the quinoxaline and imidazolidine-2,4-dione moieties. This dual functionality provides a broad spectrum of biological activities and makes it a valuable compound for research in medicinal chemistry and pharmacology.
Properties
IUPAC Name |
1-methyl-3-[(3-methylquinoxalin-2-yl)methyl]imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2/c1-9-12(7-18-13(19)8-17(2)14(18)20)16-11-6-4-3-5-10(11)15-9/h3-6H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGIPXACWHFPXME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1CN3C(=O)CN(C3=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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